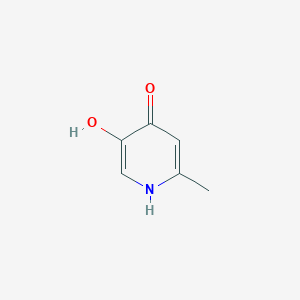

5-hydroxy-2-methylpyridin-4(1H)-one

Overview

Description

5-hydroxy-2-methylpyridin-4(1H)-one, also known as 5-hydroxymethyl-2-pyridone (HMP), is a chelating agent that has been widely used in scientific research. It has a unique structure that allows it to bind to metal ions, making it useful in a variety of applications.

Scientific Research Applications

Phytotoxic Activity

- Synthesis and Phytotoxic Activity of New Pyridones : Research demonstrates that derivatives of 5-hydroxy-2-methylpyridin-4(1H)-one can be synthesized with phytotoxic selectivity, particularly against dicotyledonous species. These compounds have potential as lead structures for developing more active phytotoxic products (Demuner et al., 2009).

Synthesis and Characterization

- Methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones : A method for the O-methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones has been developed, providing a pathway to synthesize 2,6-dimethoxy derivatives, which are potential building blocks for biologically active compounds (Janin et al., 1999).

- Synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol : This study investigated the synthesis of a compound derived from 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine, leading to the formation of a stable crystal structure with potential applications in material science (Bai Linsha, 2015).

Ligand-Receptor Binding Mechanisms

- Quantum-chemical Study on Electronic Structure and Ligand-Receptor Binding : An ab initio study on pyridin-4-one derivatives, including this compound, examined their electronic structure and proposed mechanisms for ligand-receptor binding, providing insights into their potential biomedical applications (Rogachevskii et al., 2009).

Metalloenzyme Inhibition

- Novel 2-Substituted 3-Hydroxypyridin-4-ones : Research on novel derivatives of 3-hydroxypyridin-4-ones, including this compound, explored their role in inhibiting the iron-containing metalloenzyme 5-lipoxygenase. This has implications for their use in treating diseases related to metal ion dysregulation (Liu et al., 2002).

properties

IUPAC Name |

5-hydroxy-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(8)6(9)3-7-4/h2-3,9H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSSTKMHAQFIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2823670.png)

![Methyl 6-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2823680.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate](/img/structure/B2823681.png)

![(E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2823682.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2823685.png)